molecular formula C7H4FN3O3 B3196337 4-Fluoro-3-hydroxy-5-nitro-1H-indazole CAS No. 1000340-47-5

4-Fluoro-3-hydroxy-5-nitro-1H-indazole

Cat. No.: B3196337
CAS No.: 1000340-47-5
M. Wt: 197.12 g/mol
InChI Key: ZREKIIXTDGUEED-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of fluorine, hydroxyl, and nitro groups in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-5-nitro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitroaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-hydroxy-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-Fluoro-3-oxo-5-nitro-1H-indazole.

    Reduction: 4-Fluoro-3-hydroxy-5-amino-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-hydroxy-5-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

    4-Fluoro-5-nitro-1H-indazole: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

    3-Hydroxy-5-nitro-1H-indazole: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    4-Fluoro-3-hydroxy-1H-indazole: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.

Uniqueness: 4-Fluoro-3-hydroxy-5-nitro-1H-indazole is unique due to the combination of fluorine, hydroxyl, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-5-nitro-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c8-6-4(11(13)14)2-1-3-5(6)7(12)10-9-3/h1-2H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREKIIXTDGUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NNC2=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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